5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione
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Overview
Description
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione: is a heterocyclic compound that contains sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dithiol precursors in the presence of oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups
Properties
CAS No. |
129993-54-0 |
---|---|
Molecular Formula |
C6H4O2S4 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-b][1,4]dithiepine-2,6-dione |
InChI |
InChI=1S/C6H4O2S4/c7-3-1-9-4-5(10-2-3)12-6(8)11-4/h1-2H2 |
InChI Key |
CFBZZQWUZNLDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CSC2=C(S1)SC(=O)S2 |
Origin of Product |
United States |
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